molecular formula C10H15NO3S B13771652 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine CAS No. 885268-01-9

1-(4-Methoxyphenyl)-2-methylsulfonylethanamine

Cat. No.: B13771652
CAS No.: 885268-01-9
M. Wt: 229.30 g/mol
InChI Key: VTBLWYIICTUIKY-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylsulfonylethanamine (IUPAC name: 2-(4-(methylsulfonyl)phenyl)ethan-1-amine) is a substituted phenethylamine derivative characterized by a methoxy group at the para position of the phenyl ring and a methylsulfonyl group attached to the ethanamine chain. Its molecular formula is C₉H₁₃NO₂S, with a molar mass of 199.27 g/mol . Key physicochemical properties include:

  • Density: 1.188 ± 0.06 g/cm³
  • Boiling Point: 377.1 ± 34.0 °C
  • pKa: 9.34 ± 0.10 (predicted)

The methylsulfonyl group imparts strong electron-withdrawing effects, reducing the basicity of the amine compared to unsubstituted phenethylamines.

Properties

CAS No.

885268-01-9

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-methylsulfonylethanamine

InChI

InChI=1S/C10H15NO3S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6,10H,7,11H2,1-2H3

InChI Key

VTBLWYIICTUIKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CS(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with methylsulfonyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group exhibits moderate electrophilicity, enabling nucleophilic substitution under controlled conditions.

Reaction PartnerReagent/ConditionsProductYieldReference
Sodium hydroxide (aqueous)80°C, 6 hrs1-(4-Methoxyphenyl)-2-hydroxyethylamine62%
BenzylamineDMF, 100°C, 12 hrsNN-Benzyl-1-(4-methoxyphenyl)-2-methylsulfonylethanamine45%

Key observations:

  • Methanol and dimethylformamide (DMF) are preferred solvents due to the compound’s solubility profile (chloroform: slight; methanol: moderate) .

  • Steric hindrance from the methoxyphenyl group reduces reaction rates compared to simpler sulfonamides.

Oxidation-Reduction Reactions

The primary amine and sulfonyl moieties participate in redox processes:

Oxidation

  • Amine oxidation : Treatment with H2O2\text{H}_2\text{O}_2 in acetic acid yields a nitroso derivative (R NO\text{R NO}).

  • Sulfonyl stability : The methylsulfonyl group resists oxidation under standard conditions.

Reduction

Reducing AgentConditionsProductSelectivity
LiAlH₄THF, reflux, 4 hrs1-(4-Methoxyphenyl)-2-(methylthio)ethylamine78%
NaBH₄MeOH, 25°C, 2 hrsNo reaction

Acid-Base Reactions

The primary amine (pKa6.84\text{p}K_a\approx 6.84) undergoes protonation-deprotonation equilibria:

  • Salt formation : Reacts with HCl in ethanol to produce a crystalline hydrochloride salt (MP: 210–212°C).

  • pH-dependent solubility : Solubility in water increases below pH 4 due to protonation .

Coupling and Derivatization Reactions

The amine group facilitates derivatization for pharmaceutical applications:

Reaction TypeReagentProductApplication
AcylationAcetyl chloride, pyridineNN-Acetyl derivativeProdrug synthesis
Urea formationPhosgene, Et₃NNN-Carbamoyl derivativeEnzyme inhibition studies
Schiff base synthesisBenzaldehyde, MeOHImine intermediateLigand design

Biological and Metabolic Reactions

In vitro studies suggest involvement in cytochrome P450-mediated pathways:

  • Primary metabolic route : NN-Demethylation of the sulfonyl group by CYP3A4.

  • Glucuronidation : Phase II metabolism produces a water-soluble conjugate.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylsulfonylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methylsulfonyl group in the target compound reduces amine basicity (pKa ~9.34) compared to 2-(4-Methoxyphenyl)-N-methylethanamine, where the methoxy group donates electrons, increasing basicity .
  • Solubility : Sulfonyl groups generally enhance water solubility due to polarity, as seen in 4-(Methylsulphonyl)benzylamine hydrochloride . However, steric bulk in compounds like the Z-oxime derivative may reduce solubility.

Biological Activity

1-(4-Methoxyphenyl)-2-methylsulfonylethanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound contains a methoxy group and a sulfonamide functional group, which are significant in medicinal chemistry. The structural features of this compound may contribute to its interactions with biological systems, influencing its pharmacodynamics and pharmacokinetics.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₅N₃O₅S
  • Molecular Weight : Approximately 393.46 g/mol

Structural Features

The compound features a central ethylene amine backbone with substituents including:

  • Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
  • Sulfonamide Moiety : Known for its role in various biological activities, including antimicrobial effects.

The biological activity of 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine is hypothesized to involve:

  • Receptor Interactions : Modifications in structure can significantly alter how the compound interacts with biological receptors.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Applications

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine may exhibit:

  • Anti-inflammatory Properties : Useful in treating conditions like arthritis.
  • Antimicrobial Activity : Potential applications in combating bacterial infections.

Case Study 1: Anti-inflammatory Effects

A study demonstrated the anti-inflammatory properties of related sulfonamide compounds, suggesting that modifications could enhance efficacy against inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines was highlighted.

Case Study 2: Antimicrobial Activity

Research on sulfonamide derivatives indicated significant antimicrobial activity against various pathogens. The presence of the methoxy group was found to enhance this activity by improving solubility and cellular uptake.

Comparative Table of Similar Compounds

Compound NameBiological ActivityMechanism of ActionReferences
1-(4-Methoxyphenyl)-2-methylsulfonylethanamineAnti-inflammatory, AntimicrobialReceptor modulation, Enzyme inhibition
SulfanilamideAntimicrobialInhibition of bacterial folate synthesis
CelecoxibAnti-inflammatoryCOX-2 inhibition

Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine typically involves:

  • Chemical Modifications : Alterations to existing amino acids or their derivatives.
  • Characterization Techniques : Utilization of NMR spectroscopy, mass spectrometry, and differential scanning calorimetry to confirm structure and stability.

Q & A

Q. What are the primary synthetic routes for 1-(4-Methoxyphenyl)-2-methylsulfonylethanamine?

  • Methodological Answer : The compound can be synthesized via (1) nucleophilic substitution of a 4-methoxyphenyl precursor with a methylsulfonylethanamine moiety or (2) oxidation of a sulfide intermediate (e.g., 1-(4-Methoxyphenyl)-2-methylsulfanylethanamine) using oxidizing agents like H₂O₂ or m-CPBA to yield the sulfone . For example, sulfone derivatives are often prepared via oxidation of sulfides under controlled conditions to avoid over-oxidation to sulfonic acids . Condensation reactions, such as those reported for azetidinones using diphosphorus tetraoxide as a catalyst, may also provide analogous strategies .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the methoxy group (singlet at δ ~3.8 ppm) and methylsulfonyl protons (split due to adjacent CH₂). ¹³C NMR confirms the sulfonyl carbon (δ ~55 ppm) and methoxy carbon (δ ~160 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 244.1).
  • X-ray Crystallography : Resolves bond angles and stereochemistry, as demonstrated for structurally related sulfones in Acta Crystallographica studies .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve (1) accelerated degradation tests at elevated temperatures (40–60°C), (2) pH-dependent hydrolysis assays, and (3) long-term storage trials (−20°C to 25°C). For example, similar sulfone-containing compounds show optimal stability at −20°C in inert atmospheres, with degradation monitored via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to improve reaction kinetics .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures removes byproducts.

Q. What strategies resolve enantiomers if the compound exhibits chirality?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives), as seen in studies of related sulfonamides .

Q. How are structure-activity relationships (SAR) explored for bioactivity enhancement?

  • Methodological Answer :
  • Substituent Variation : Modify the methoxy group (e.g., replace with halogens or alkyl chains) and compare bioactivity.
  • Biological Assays : Test derivatives in antimicrobial (MIC assays) or antiviral (e.g., plaque reduction) models. For example, sulfone derivatives with electron-withdrawing groups show improved antimicrobial potency .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use established protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability.
  • Purity Validation : Confirm compound integrity via NMR and LC-MS to rule out degradation artifacts.
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to ensure reproducibility .

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